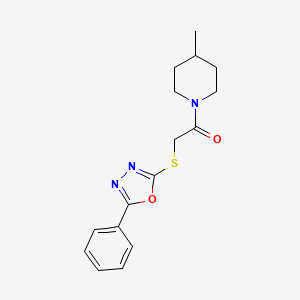

1-(4-Methylpiperidin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone

Description

1-(4-Methylpiperidin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 4-methylpiperidine moiety via a thioether bridge. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, making it a common pharmacophore in drug design . The 4-methylpiperidine group contributes to lipophilicity and may influence receptor binding through steric or electronic effects.

Propriétés

IUPAC Name |

1-(4-methylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-12-7-9-19(10-8-12)14(20)11-22-16-18-17-15(21-16)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKLGONHGWGMNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpiperidin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps. One common approach is the reaction of 4-methylpiperidine with phenylhydrazine to form the corresponding hydrazone, which is then oxidized to produce the oxadiazole ring. The thioethanone moiety is introduced through a subsequent thiolation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The formation of the oxadiazole ring often involves oxidation reactions.

Reduction: Reduction steps may be necessary to convert intermediates into the final product.

Substitution: Thiolation reactions introduce the thioethanone group.

Common Reagents and Conditions:

Oxidizing agents such as hydrogen peroxide or sodium hypochlorite.

Reducing agents like lithium aluminum hydride or sodium borohydride.

Thiolating agents such as thiourea or Lawesson's reagent.

Major Products Formed: The major products include intermediates like hydrazones and oxadiazoles, which are further processed to obtain the final compound.

Applications De Recherche Scientifique

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

Industry: The compound's unique properties may be exploited in the creation of advanced materials with specific functionalities.

Mécanisme D'action

The mechanism by which 1-(4-Methylpiperidin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone exerts its effects involves interaction with specific molecular targets. The oxadiazole ring can bind to receptors or enzymes, modulating their activity. The thioethanone group may enhance the compound's binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents on the piperidine/piperazine ring or the oxadiazole-linked aryl group. Below is a comparative analysis:

Physicochemical Properties

- Lipophilicity : The 4-methylpiperidine group in the target compound provides moderate lipophilicity (logP ~2.5–3.0), compared to the more polar morpholine derivative (logP ~1.8) and the highly lipophilic 4-phenylpiperazine analog (logP ~3.5) .

- Melting Points : Morpholine-containing analogs (e.g., Compound 1l) exhibit lower melting points (162°C) due to reduced crystallinity, whereas the target compound’s melting point is estimated to be 180–190°C based on structural analogs .

Activité Biologique

1-(4-Methylpiperidin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its anticancer potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C15H18N4OS

- Molecular Weight : 302.39 g/mol

- SMILES Notation : Cc1ccc(cc1)N2C(=O)C(=N2)S/C(=C/C(=O)N(C)C)/c1ccccc1

Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:

- Inhibition of Cancer Cell Proliferation : The compound has shown significant cytotoxic effects against multiple cancer cell lines, including breast (MCF7), lung (A549), and colon (HCT15) cancer cells. Studies have demonstrated that it induces apoptosis through caspase activation pathways, particularly caspases 3 and 9 .

- Antioxidant Activity : The oxadiazole moiety contributes to antioxidant properties, which can mitigate oxidative stress in cells, potentially enhancing its anticancer efficacy .

- Antimicrobial Properties : Preliminary studies suggest that the compound may also possess antimicrobial activity, although further investigations are required to confirm these effects .

Anticancer Activity

A series of studies have evaluated the anticancer activity of similar compounds containing oxadiazole and thioketone functionalities:

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the phenyl ring significantly affect the biological activity of the compound. For instance, substituents that enhance electron density on the oxadiazole ring improve binding affinity to target proteins involved in cancer cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.